
1-Oxido-2-(2-pyridinyl)-3-indol-1-iumone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves innovative organocatalytic approaches and copper(II)-catalyzed reactions. For instance, Chen et al. (2009) describe an enantioselective organocatalytic approach for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity (Chen et al., 2009). Similarly, Liu and Sun (2012) have synthesized benzo[f]pyrido[1,2-a]indole-6,11-diones using a copper(II)-catalyzed three-component reaction, demonstrating high yields and excellent regioselectivity (Liu & Sun, 2012).
Molecular Structure Analysis
Molecular structure analyses often involve theoretical calculations and crystallography to elucidate stereochemistry and regiochemistry. The work by Chen et al. (2009) highlighted the importance of hydrogen bonding and pi-pi stacking interactions in achieving high enantio- and regioselectivity (Chen et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of related compounds involves a range of reactions including aryne annulation, oxidative coupling, and intramolecular cyclization. Rogness et al. (2012) and Kaswan et al. (2015) demonstrate efficient routes to synthesize pyrido[1,2-a]indoles and the oxidative aminomethylation of heterocycles, respectively (Rogness et al., 2012); (Kaswan et al., 2015).
Physical Properties Analysis
The physical properties such as fluorescence and solubility are key to understanding the behavior of these compounds in different environments. The fluorescent emission of 2-pyridin-2-yl-1H-indole derivatives and their sensitivity to solvent polarity and pH were studied by Kasiotis and Haroutounian (2006), which can provide insights into the physical properties of related compounds (Kasiotis & Haroutounian, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with DNA and biological activity, are crucial for the application of these compounds in medicinal chemistry and biochemistry. Dash et al. (2015) explored the DNA binding, photo-induced DNA cleavage, and cytotoxic activities of oxidovanadium(V) complexes, indicating the potential biological relevance of related structures (Dash et al., 2015).
Wissenschaftliche Forschungsanwendungen
DNA Binding and Cytotoxic Activities
1-Oxido-2-(2-pyridinyl)-3-indol-1-iumone, a component of certain oxidovanadium(V) complexes, has shown significant potential in DNA binding and photo-induced DNA cleavage activities. These complexes demonstrate the ability to interact with CT-DNA through minor groove binding mode, indicating potential applications in targeted cancer therapies and molecular biology research (Dash et al., 2015).
Antioxidant Activity
Another important application lies in the synthesis of organoselenium compounds, including 3-(organylselanyl)-1 H-indoles, which possess significant antioxidant activity. This pharmacological activity opens possibilities for biological applications where the reduction of oxidative stress is essential, particularly in neurodegenerative diseases and other oxidative stress-related conditions (Vieira et al., 2017).
Medicinal Chemistry
In medicinal chemistry, 1-Oxido-2-(2-pyridinyl)-3-indol-1-iumone derivatives are used to develop targeted therapeutic agents. For example, the synthesis of specific indole derivatives, like 3-(2′-Pyridylthio)indoles, is known for their selective COX-2 inhibitor properties, which could have implications in the development of new anti-inflammatory and cancer treatment drugs (Wu et al., 2008).
Kinase Research
Compounds like 2-chloro-5,7-dihydro-6 H -pyrrolo[2,3- d ]pyrimidin-6-one, related to 1-Oxido-2-(2-pyridinyl)-3-indol-1-iumone, have been applied in kinase research. These compounds serve as scaffolds in the synthesis of novel molecules that could be used in pharmaceutical research, especially in the development of kinase inhibitors (Cheung et al., 2001).
Safety And Hazards
Zukünftige Richtungen
The compound “S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate (HOTT)” has been used in the synthesis of Barton esters, facilitating efficient radical cyclisation with (hetero)aromatic substitution . This suggests potential future directions in the synthesis of complex organic compounds.
Eigenschaften
IUPAC Name |
1-oxido-2-pyridin-2-ylindol-1-ium-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEZPPZLNVOLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183478 | |
| Record name | 2,2'-Pyridylisatogen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxido-2-(2-pyridinyl)-3-indol-1-iumone | |
CAS RN |
2922-11-4 | |
| Record name | 2,2'-Pyridylisatogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Pyridylisatogen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



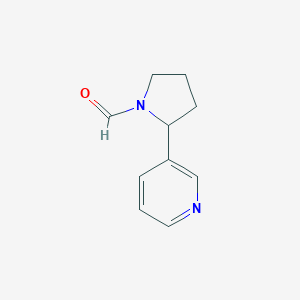
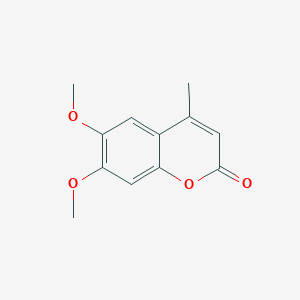
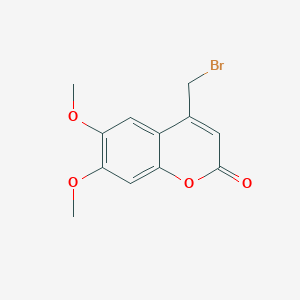
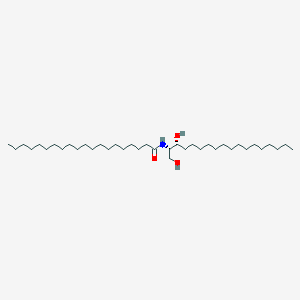
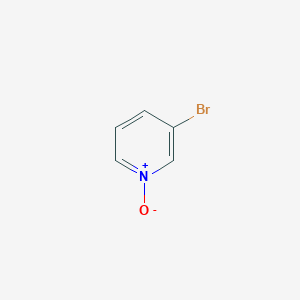
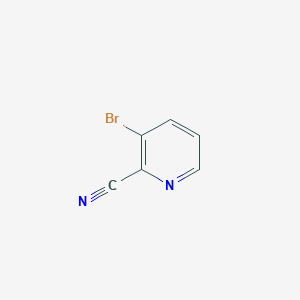
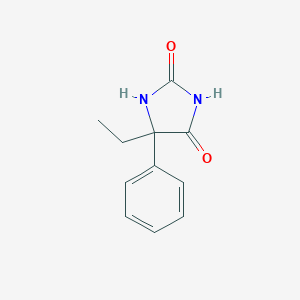
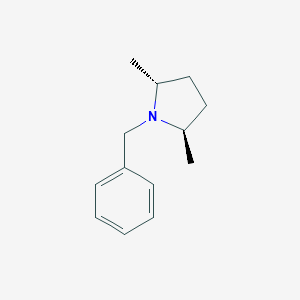
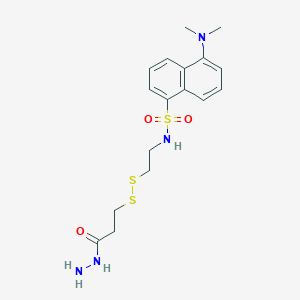
![Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B14658.png)
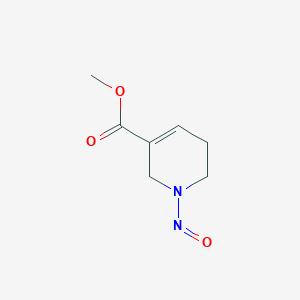
![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)
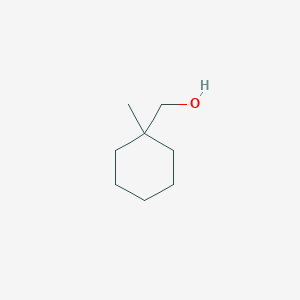
![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14669.png)